molecular formula C10H7NOS B3302044 Phenyl(1,3-thiazol-5-yl)methanone CAS No. 91516-29-9

Phenyl(1,3-thiazol-5-yl)methanone

Cat. No. B3302044
CAS RN: 91516-29-9
M. Wt: 189.24 g/mol
InChI Key: OOUPXTAVGLSKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(1,3-thiazol-5-yl)methanone is a compound that belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . It is also related to the class of compounds known as thiazoles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Spectral Characterization

Phenyl(1,3-thiazol-5-yl)methanone derivatives have been synthesized and characterized for their structural properties. These compounds have been studied using various spectroscopic methods such as UV, IR, NMR, and mass spectrometry. The theoretical vibrational spectra and structural optimization are performed using density functional theory (DFT) calculations. Such studies are crucial for understanding the molecular structure and properties of these compounds (Shahana & Yardily, 2020).

Antibacterial Activity

There's significant interest in the antibacterial properties of this compound derivatives. Molecular docking studies have been carried out to understand their antibacterial activity. These studies provide insights into how these compounds interact with bacterial targets, which is important for the development of new antibacterial agents (Shahana & Yardily, 2020).

Photostabilizing Properties in Dyes

These compounds have been utilized in the synthesis of fluorescent monoazo disperse dyes. The presence of the this compound moiety induces fluorescence properties and enhances photostability compared to analogous compounds. These dyes have shown red-shifted absorption maxima and high molar extinction coefficients, making them suitable for various applications in dyeing and fluorescence-based technologies (Jadhav, Shinde, & Sekar, 2018).

Antitumor Activity

Some derivatives of this compound have been studied for their potential antitumor activities. These compounds have shown inhibitory effects on the growth of various cancer cell lines, including leukemia and lung cancer. This highlights their potential as leads for the development of new anticancer drugs (Bhole & Bhusari, 2011).

Electrochemical and Electrochromic Properties

This compound units have been incorporated into novel polymers with carbazole units, displaying notable electrochromic properties. These properties include well-defined oxidation and reduction processes, along with fast switching times and reasonable optical contrasts, suggesting their potential use in electrochromic devices (Hu et al., 2013).

Enzyme Inhibitory Activity

Derivatives of this compound have been explored for their enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase. This is relevant in the context of developing treatments for conditions like Alzheimer's disease (Cetin et al., 2021).

Future Directions

Thiazole compounds, including Phenyl(1,3-thiazol-5-yl)methanone, have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring the potential of these compounds as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus and other diseases. Further studies are also warranted to understand in vivo safety, efficacy, and pharmacological bioavailability of these compounds .

properties

IUPAC Name

phenyl(1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-10(9-6-11-7-13-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUPXTAVGLSKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309970
Record name Phenyl-5-thiazolylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91516-29-9
Record name Phenyl-5-thiazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91516-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl-5-thiazolylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl(1,3-thiazol-5-yl)methanone
Reactant of Route 2
Phenyl(1,3-thiazol-5-yl)methanone
Reactant of Route 3
Reactant of Route 3
Phenyl(1,3-thiazol-5-yl)methanone
Reactant of Route 4
Phenyl(1,3-thiazol-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
Phenyl(1,3-thiazol-5-yl)methanone
Reactant of Route 6
Phenyl(1,3-thiazol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.